Technical Documentation Center

Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one
  • CAS: 1256815-85-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a saturated bicyclic heterocyclic compound belonging to the broader class of imidazopyrazines. This sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a saturated bicyclic heterocyclic compound belonging to the broader class of imidazopyrazines. This scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in biologically active compounds and its utility as a template for drug discovery. While in-depth research on this specific saturated analog is still emerging, the imidazopyrazine core is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents. This technical guide provides a comprehensive analysis of the chemical structure, known properties, and the significant therapeutic promise of the imidazopyrazine scaffold, with a specific focus on the hexahydro- variant as a promising area for future investigation.

Chemical Structure and Physicochemical Properties

The core of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a fused ring system consisting of a saturated imidazole ring and a saturated pyrazine ring, with a ketone functional group at the 3-position. This saturated nature imparts a three-dimensional structure that can be advantageous for specific and high-affinity interactions with biological targets.

Table 1: Physicochemical Properties of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its Hydrochloride Salt

PropertyValueSource
Molecular Formula C₆H₁₁N₃O[1]
Molecular Weight 141.17 g/mol [1]
CAS Number 1808248-61-4 ((S)-enantiomer)[1]
Form Solid
Purity Typically >97%[2]
Storage Temperature Inert atmosphere, room temperature
Molecular Formula (HCl salt) C₆H₁₂ClN₃O
Molecular Weight (HCl salt) 177.63 g/mol [2]
CAS Number (HCl salt) 1376340-66-7[2]
InChI Key (HCl salt) UUHJQPYNZIAAOQ-UHFFFAOYSA-N[2]

Synthesis of the Imidazopyrazine Scaffold

The synthesis of imidazopyrazine derivatives is well-established, with several versatile methods available to medicinal chemists. While a specific, detailed protocol for Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is not widely published, its synthesis would likely be adapted from established routes for related structures.

General Synthetic Strategies for Imidazo[1,2-a]pyrazines

A common and efficient method for the synthesis of the aromatic imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3] More recently, multicomponent reactions (MCRs) have gained prominence for their efficiency and ability to generate diverse libraries of compounds in a single step.[4]

Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyrazines

G aminopyrazine α-Aminopyrazine reaction + aminopyrazine->reaction halocarbonyl α-Halocarbonyl Compound halocarbonyl->reaction product Imidazo[1,2-a]pyrazine reaction->product Condensation

Caption: A generalized condensation reaction for the synthesis of the imidazo[1,2-a]pyrazine core.

Microwave-Assisted Synthesis

To enhance reaction rates and yields, microwave-assisted organic synthesis has become a valuable tool. This technique can significantly reduce reaction times from hours to minutes.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines (A Related Scaffold)

This protocol for a related scaffold illustrates a typical microwave-assisted synthesis.[5]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

  • CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol.

Note: The synthesis of the saturated Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one would likely involve a multi-step process including the formation of the imidazopyrazine core followed by a reduction step, or a convergent synthesis from saturated precursors.

Biological Activity and Therapeutic Potential

The imidazopyrazine scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to interact with various biological targets.[6]

Anticancer Activity

Numerous studies have highlighted the potential of imidazopyrazine derivatives as anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[3][7] The structural similarity of the imidazopyrazine core to endogenous purines allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[7]

Diagram 2: Imidazopyrazine Derivatives as Kinase Inhibitors

G cluster_0 Cancer Cell Signaling imidazopyrazine Imidazopyrazine Derivative kinase Kinase Active Site imidazopyrazine->kinase Competitive Binding downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream Phosphorylation atp ATP atp->kinase inhibition Inhibition phosphorylation Phosphorylation

Caption: Imidazopyrazine derivatives can competitively inhibit kinase activity, blocking downstream cancer-promoting signals.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of the imidazopyrazine scaffold have also shown promise as anti-inflammatory agents.[8] For instance, certain derivatives have been developed as dual inhibitors of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drug discovery.[8]

A patent for novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds as inhibitors of Toll-like receptors (TLR) 7, 8, and 9 suggests a potential application for saturated imidazopyrazine cores in the treatment of autoimmune diseases like systemic lupus erythematosus.[9] This indicates that the specific stereochemistry of the saturated ring system may be crucial for potent and selective inhibition of these key immune receptors.

Antimicrobial and Antiviral Activity

The versatility of the imidazopyrazine scaffold extends to the development of antimicrobial and antiviral agents.[4] The ability to functionalize the core at multiple positions allows for the fine-tuning of the molecule's properties to target specific pathogens.

Structure-Activity Relationships (SAR)

The biological activity of imidazopyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[3] For example, in the context of kinase inhibitors, specific substitutions on the imidazopyrazine ring can enhance binding affinity to the target kinase and improve cellular activity.[7]

Future Directions and Conclusion

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one represents an intriguing, yet underexplored, chemical entity within the broader class of medicinally important imidazopyrazines. The saturated core offers a distinct three-dimensional geometry compared to its aromatic counterparts, which could be exploited for the development of highly selective inhibitors for a range of biological targets.

Future research should focus on:

  • The development and publication of robust and scalable synthetic routes to Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives.

  • Thorough characterization of its physicochemical properties.

  • Comprehensive screening of this scaffold against a wide range of biological targets, particularly in the areas of oncology and immunology.

  • Detailed structure-activity relationship studies to guide the design of next-generation therapeutics based on this promising core.

References

  • Appretech Scientific Limited. (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Available at: [Link]

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. Available at: [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018).
  • Singh, S., & Kumar, R. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure & Dynamics, 40(24), 14279–14302. Available at: [Link]

  • Hassan, A. S., et al. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 24(1), 128.
  • RSC Medicinal Chemistry. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Available at: [Link]

  • Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • PubChem. (n.d.). Imidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. Available at: [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Dana Bioscience. (n.d.). Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one 5g. Available at: [Link]

  • SciSpace. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • ChemInform. (2016). Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. Available at: [Link]

  • Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Available at: [Link]

  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • Chemistry Central Journal. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

Sources

Exploratory

The Emergence of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one: A Versatile Scaffold for Modern Peptidomimetics

An In-Depth Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Foreword: In the pursuit of novel therapeutics, the limitations of traditional peptide-based drugs—namely poor me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: In the pursuit of novel therapeutics, the limitations of traditional peptide-based drugs—namely poor metabolic stability and low oral bioavailability—have catalyzed the evolution of peptidomimetics. These structurally optimized molecules emulate the biological activity of peptides while offering superior pharmacokinetic profiles. Within this dynamic field, the strategic use of conformationally constrained scaffolds is paramount. This guide introduces a particularly promising intermediate: Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one . We will explore its synthesis, derivatization, and application as a cornerstone for building sophisticated peptidomimetic libraries, thereby providing researchers with a powerful tool to address challenging biological targets.

The Strategic Advantage of the Bicyclic Piperazinone Core

Peptides often adopt specific secondary structures, such as β-turns, to interact with their biological targets. The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold can be considered a rigidified dipeptide mimic, effectively locking the peptide backbone into a conformationally constrained state. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced binding affinity and selectivity.

The core structure, a fusion of an imidazole and a piperazinone ring, offers several key advantages for drug design:

  • Structural Rigidity: The bicyclic nature of the scaffold limits conformational flexibility, which is crucial for mimicking specific peptide secondary structures like β-turns.[1]

  • Stereochemical Diversity: The scaffold possesses multiple stereocenters, allowing for the generation of a diverse library of stereoisomers to explore the three-dimensional space of a binding pocket.

  • Vectors for Functionalization: The core structure presents multiple points for chemical modification, enabling the introduction of various side chains to mimic the amino acid residues of the parent peptide.

  • Improved Pharmacokinetics: The non-peptidic backbone of the imidazopyrazinone core is designed to be resistant to proteolytic degradation, a common pitfall of natural peptide therapeutics.

Synthesis of the Core Scaffold: A Multicomponent Approach

The construction of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core is elegantly achieved through a sequence initiated by the powerful Ugi four-component reaction (U-4CR) , followed by an intramolecular cyclization. This strategy exemplifies the efficiency of multicomponent reactions in rapidly assembling complex molecular architectures from simple building blocks.[1][2]

The general synthetic strategy involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a linear Ugi adduct. By carefully selecting a bifunctional starting material, a subsequent intramolecular cyclization can be triggered to yield the desired bicyclic scaffold.

Conceptual Synthetic Workflow:

A plausible and efficient route to the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold involves a Ugi/deprotection/cyclization (UDC) strategy. This approach leverages a bifunctional amine, such as N-Boc-ethylenediamine, in the Ugi reaction. The resulting linear adduct contains a protected amine that, upon deprotection, can undergo intramolecular aminolysis to form the desired bicyclic lactam.

G cluster_0 Ugi Four-Component Reaction cluster_1 Post-Ugi Transformation A Aldehyde (R1-CHO) Ugi_Product Linear Ugi Adduct A->Ugi_Product B N-Boc-Ethylenediamine B->Ugi_Product C Carboxylic Acid (R2-COOH) C->Ugi_Product D Isocyanide (R3-NC) D->Ugi_Product Deprotection Boc Deprotection (e.g., TFA) Ugi_Product->Deprotection Forms free amine Cyclization Intramolecular Cyclization Deprotection->Cyclization Spontaneous or base-mediated Final_Product Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Scaffold Cyclization->Final_Product

Caption: Ugi/Deprotection/Cyclization (UDC) workflow.

Detailed Experimental Protocol (Predictive Model)

Step 1: Ugi Four-Component Reaction

  • To a solution of the aldehyde (1.0 eq.) in methanol (0.5 M), add N-Boc-ethylenediamine (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting linear Ugi adduct by flash column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified Ugi adduct in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

  • Stir the mixture at room temperature for 1-3 hours until the Boc group is completely cleaved (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Redissolve the crude residue in a suitable solvent such as methanol or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the ammonium salt and facilitate the intramolecular cyclization.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Purify the final hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold by flash column chromatography or recrystallization.

Diastereoselective Synthesis and Structural Elucidation

The stereochemical outcome of the synthesis is critical for the development of effective peptidomimetics. The Ugi reaction can proceed with high diastereoselectivity when chiral starting materials are used, such as α-amino acid-derived aldehydes or isocyanides.[4] The subsequent cyclization step can also be influenced by the existing stereocenters in the Ugi adduct.

Key Considerations for Stereocontrol:

  • Chiral Pool Starting Materials: Employing enantiomerically pure aldehydes, amines, or carboxylic acids derived from natural amino acids is a common strategy to introduce stereochemical bias.

  • Catalyst Control: The use of chiral catalysts in the Ugi reaction or the cyclization step can also induce diastereoselectivity.

  • Analytical Characterization: The relative and absolute stereochemistry of the final products must be unambiguously determined using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for structural elucidation and determining the relative stereochemistry.[5]

    • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[6]

Functionalization of the Scaffold for Peptidomimetic Libraries

The true power of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core lies in its ability to be systematically functionalized to generate diverse libraries of peptidomimetics. The diversity points (R¹, R², R³) introduced during the Ugi reaction can be varied to mimic the side chains of different amino acids.

Ugi Component Corresponding Diversity Point (R-group) Mimics Amino Acid Side Chain of...
AldehydeVaried (e.g., Phenyl for Phenylalanine, Isopropyl for Valine)
Carboxylic AcidVaried (e.g., Methyl for Alanine, Benzyl for Phenylalanine)
IsocyanideVaried (e.g., Cyclohexyl, tert-Butyl)

Logical Flow of Library Generation:

G cluster_R1 R1 Diversity (from Aldehyde) cluster_R2 R2 Diversity (from Carboxylic Acid) cluster_R3 R3 Diversity (from Isocyanide) Core Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Core R1a Aromatic Core->R1a Functionalize R1b Aliphatic Core->R1b Functionalize R1c Heterocyclic Core->R1c Functionalize R2a Small Alkyl Core->R2a Functionalize R2b Bulky Hydrophobic Core->R2b Functionalize R2c Charged/Polar Core->R2c Functionalize R3a Linear Alkyl Core->R3a Functionalize R3b Branched Alkyl Core->R3b Functionalize R3c Aromatic Core->R3c Functionalize Library Diverse Peptidomimetic Library R1a->Library R1b->Library R1c->Library R2a->Library R2b->Library R2c->Library R3a->Library R3b->Library R3c->Library

Caption: Diversification of the core scaffold.

Applications in Drug Discovery and Future Outlook

Peptidomimetics based on the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold are well-suited for targeting a wide range of protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules. The constrained nature of the scaffold allows for the precise positioning of functional groups to mimic the key binding epitopes of a peptide ligand.

Potential Therapeutic Areas:

  • Oncology: Targeting PPIs involved in cell cycle regulation and apoptosis.

  • Infectious Diseases: Inhibiting viral entry or replication by mimicking viral peptides.

  • Metabolic Disorders: Developing agonists or antagonists for peptide hormone receptors.

  • Neurological Disorders: Modulating the activity of neuropeptide receptors.

The continued development of synthetic methodologies, particularly those that offer high stereocontrol and a broad substrate scope, will further enhance the utility of this promising scaffold. As our understanding of the structural basis of PPIs grows, the rational design of peptidomimetics using intermediates like hexahydroimidazo[1,5-a]pyrazin-3(2H)-one will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

  • Banfi, L., Basso, A., & Riva, R. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50-73.
  • Halimehjani, A. Z., & Sharifi, S. M. (2017). A simple approach to synthesize functionalized piperazine 2,5-diones via intramolecular aza-Michael addition reaction of Ugi-adducts. Tetrahedron Letters, 58(36), 3551-3554.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emergence of a new era in the design of biologically active peptides and peptidomimetics. Biochemical Journal, 268(2), 249-262.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
  • Ilyn, A. P., et al. (2012). A modified Ugi-type reaction for the synthesis of novel indole-fused 1-oxo-1,2,3,4-tetrahydropyrazines. Tetrahedron Letters, 53(22), 2795-2798.
  • Kim, J., et al. (2017). Preparation of biologically active 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
  • McLaughlin, J. P., et al. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. International Journal of Molecular Sciences, 23(17), 9688.
  • Riva, R., et al. (2010). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 8(21), 4965-4977.
  • Sharma, U., et al. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Chemical Society Reviews, 44(7), 1836-1860.
  • Tishk International University Repository. (2023).
  • Van der Eycken, E. V., & Sharma, U. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal, 30(14), e202303597.
  • Wang, L., et al. (2021). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 17, 293-301.
  • Zarganes-Tzitzikas, T., et al. (2018). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 14, 673-680.
  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, And Antioxidant, Antimicrobial and Cytotoxicity Studies. Trade Science Inc.
  • ResearchGate. (2007). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Appretech Scientific Limited. (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Retrieved from [Link]

  • PubMed. The synthesis of bicyclic piperazinone and related derivatives. Retrieved from [Link]

  • ACS Publications. An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. Retrieved from [Link]

  • MDPI. Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Retrieved from [Link]

  • Springer Nature. Ugi and Passerini MCRs. Retrieved from [Link]

  • Royal Society of Chemistry. Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Pharmacophore Modeling of the Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Scaffold

Abstract The Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core is a privileged bicyclic lactam scaffold that presents a unique three-dimensional architecture for engaging with biological targets. This in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core is a privileged bicyclic lactam scaffold that presents a unique three-dimensional architecture for engaging with biological targets. This in-depth technical guide provides a comprehensive framework for developing robust pharmacophore models centered on this scaffold. We will dissect the intrinsic chemical features of the core, outline detailed, field-proven protocols for both ligand- and structure-based pharmacophore modeling, and establish a rigorous validation workflow to ensure the predictive power of the generated models. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage this promising chemical starting point for hit identification and lead optimization.

Introduction: The Strategic Value of Pharmacophore Modeling

In the intricate process of drug discovery, pharmacophore modeling serves as a critical translational tool, bridging the gap between chemical structure and biological activity.[1] A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.[2][3] By focusing on these key interaction points—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—rather than the entire chemical structure, pharmacophore models provide a powerful and efficient method for virtually screening vast compound libraries to identify novel, structurally diverse molecules with a high probability of being active.[3][4][5]

The Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold has appeared in medicinal chemistry literature, with derivatives showing activity as, for example, BRD9 inhibitors.[6] Its rigid, saturated bicyclic structure offers a well-defined 3D geometry, making it an excellent candidate for pharmacophore-driven discovery. This guide uses this specific scaffold as a practical case study to illustrate the principles and workflows that can be applied to similar heterocyclic systems.

Part 1: Deconstructing the Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Scaffold

Before embarking on model generation, a scientist must first understand the intrinsic pharmacophoric potential of the core scaffold. This a priori analysis informs experimental design and helps rationalize the results of subsequent computational steps.

The core itself (Figure 1) possesses several key features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactam is a primary HBA. The two nitrogen atoms within the bicyclic system can also serve as HBAs, depending on their protonation state and the target's local environment.

  • Hydrogen Bond Donor (HBD): The secondary amine (NH) of the lactam is a potential HBD.

  • Hydrophobic/Aliphatic Regions: The saturated carbon framework provides distinct hydrophobic patches that can engage in van der Waals interactions within a binding pocket.

  • Defined 3D Vectorial Geometry: The rigid fusion of the five- and six-membered rings creates fixed spatial relationships between the pharmacophoric features. Stereochemistry at the chiral centers (e.g., (S)- or (R)-enantiomers[7][8]) will critically influence the orientation of these vectors, and consequently, the binding affinity.

Feature TypeLocation on ScaffoldRole in Molecular Recognition
Hydrogen Bond Acceptor (HBA) Carbonyl Oxygen (C=O)Accepts hydrogen bonds from donor residues (e.g., Lys, Arg, Ser).
Hydrogen Bond Acceptor (HBA) Ring NitrogensPotential to accept hydrogen bonds.
Hydrogen Bond Donor (HBD) Lactam Nitrogen (N-H)Donates a hydrogen bond to acceptor residues (e.g., Asp, Glu, backbone carbonyls).
Hydrophobic (H) Saturated Carbon BackboneEngages in hydrophobic and van der Waals interactions.
Excluded Volume The overall molecular shapeDefines the steric boundaries required for a ligand to fit within the binding site.
Table 1. Inherent Pharmacophoric Features of the Core Scaffold.

Part 2: Choosing the Right Path: Ligand- vs. Structure-Based Modeling

The choice between ligand-based and structure-based pharmacophore modeling is a critical decision point dictated by the available data.[1][4]

  • Ligand-Based Approach: This is the method of choice when the 3D structure of the biological target is unknown, but a set of active compounds is available.[1][9][10] The core assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.[11]

  • Structure-Based Approach: When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, a structure-based approach is superior.[4][12] This method analyzes the key interactions between the protein and a known ligand within the binding site to generate a pharmacophore model, ensuring that the features are directly relevant to the target's topology.[5][12]

A combined approach, where a ligand-based model is refined or validated against a protein structure, often yields the most robust and reliable results.[4]

G cluster_start Project Start cluster_ligand Ligand-Based Path cluster_structure Structure-Based Path cluster_end Downstream Application start Available Data? ligand_set Set of Active Ligands start->ligand_set Target 3D Structure is UNKNOWN protein_structure 3D Target Structure (e.g., PDB) start->protein_structure Target 3D Structure is KNOWN ligand_model Generate Ligand-Based Pharmacophore ligand_set->ligand_model validation Model Validation ligand_model->validation structure_model Generate Structure-Based Pharmacophore protein_structure->structure_model structure_model->validation screening Virtual Screening validation->screening

Figure 1. Decision workflow for choosing a pharmacophore modeling approach.

Part 3: Experimental Protocol for Ligand-Based Modeling

This protocol describes a self-validating system for generating a pharmacophore model when only ligand information is available.

Objective: To derive a 3D pharmacophore hypothesis from a set of known active derivatives of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one.

Methodology:

  • Training Set and Test Set Preparation:

    • Causality: The quality of the model is entirely dependent on the quality of the input data. The training set must be structurally diverse and cover a significant range of activities.

    • Action: Curate a set of at least 15-20 active compounds with known biological activity (e.g., IC50 values). Divide this dataset into a training set (~75% of compounds) and a test set (~25%). The test set is sequestered and used only for final model validation.[13]

  • Conformational Analysis:

    • Causality: Ligands are flexible. To find the common pharmacophore, we must explore the energetically accessible 3D conformations of each molecule in the training set to identify the "bioactive" conformation.[9]

    • Action: For each molecule in the training set, generate a diverse ensemble of low-energy conformers. This can be achieved using tools like MOE (Molecular Operating Environment) or Schrödinger's LigPrep.

  • Feature Identification and Alignment:

    • Causality: The algorithm must identify common pharmacophoric features and align the molecules in 3D space so that these features overlap.

    • Action: Utilize a pharmacophore generation program (e.g., Phase, LigandScout, MOE).[14] The software will identify potential pharmacophoric features (HBAs, HBDs, etc.) on each conformer and attempt to find a common spatial arrangement of these features across the most active molecules.[9][11]

  • Hypothesis Generation and Scoring:

    • Causality: Multiple potential pharmacophore models (hypotheses) will be generated. They must be scored and ranked to identify the one that best explains the structure-activity relationship (SAR) of the training set.

    • Action: The software will score hypotheses based on how well they map to the active compounds while avoiding mapping to any known inactive compounds included in the training set.

  • Internal Validation (Self-Validation):

    • Causality: Before external validation, the model's robustness must be tested. Cat-Scramble validation (Fisher's randomization test) is a crucial step.[15]

    • Action: The biological activity values of the training set are randomly shuffled multiple times, and new pharmacophore hypotheses are generated for each shuffled set. A robust initial hypothesis should have a significantly higher score than any of the "random" hypotheses, confirming a true structure-activity correlation.[15]

G start 1. Curate Diverse Ligand Dataset prep 2. Training & Test Set Partition start->prep conf 3. Conformer Generation for Training Set prep->conf align 4. Feature Identification & Molecular Alignment conf->align generate 5. Generate & Score Hypotheses align->generate validate 6. Internal Validation (e.g., Cat-Scramble) generate->validate final_model 7. Select Final Validated Model validate->final_model

Figure 2. Step-by-step workflow for ligand-based pharmacophore modeling.

Part 4: Experimental Protocol for Structure-Based Modeling

This protocol assumes a high-resolution crystal structure of a target protein in complex with a Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative is available.

Objective: To generate a 3D pharmacophore model that captures the key molecular interactions between the ligand and the target's binding site.

Methodology:

  • Protein-Ligand Complex Preparation:

    • Causality: The raw PDB structure must be prepared to be computationally useful. This involves adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.

    • Action: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio). Use the software's protein preparation wizard to perform the necessary corrections.

  • Binding Site Analysis & Interaction Mapping:

    • Causality: The goal is to translate the observed 3D interactions (hydrogen bonds, hydrophobic contacts, etc.) into abstract pharmacophoric features.[12]

    • Action: Visualize the ligand in the binding pocket. Identify all amino acid residues that are in close contact with the ligand. Software like LigandScout or the interaction diagram generator in Maestro can automatically map these interactions.[12]

  • Pharmacophore Feature Generation:

    • Causality: Each identified interaction is converted into a corresponding pharmacophore feature with a specific location and radius.

    • Action: Based on the interaction map, generate the features. For example:

      • A hydrogen bond from a lysine sidechain to the ligand's carbonyl oxygen becomes an HBA feature.

      • A hydrophobic pocket surrounding an aliphatic part of the scaffold becomes a Hydrophobic (H) feature.

      • An aromatic stacking interaction becomes an Aromatic Ring (AR) feature.

  • Model Refinement and Addition of Excluded Volumes:

    • Causality: The model should not only define where interactions are required but also where steric clashes with the protein would occur.

    • Action: Add "excluded volume" spheres to the model that represent the space occupied by the protein atoms. This prevents the selection of virtual screening hits that are too large for the binding site.

G start 1. Obtain Protein-Ligand Complex (PDB) prep 2. Prepare Protein Structure (Add H, Optimize) start->prep analyze 3. Analyze Binding Site Interactions (H-bonds, etc.) prep->analyze generate 4. Generate Pharmacophore Features from Interactions analyze->generate refine 5. Refine Model with Excluded Volumes generate->refine final_model 6. Final Structure-Based Pharmacophore refine->final_model

Figure 3. Step-by-step workflow for structure-based pharmacophore modeling.

Part 5: Trustworthiness Through Rigorous Validation

A pharmacophore model is only as valuable as its ability to predict active compounds. Validation is not optional; it is the core of a trustworthy modeling process.[11]

External Validation Protocol:

  • Test Set Screening:

    • Causality: The sequestered test set provides an unbiased assessment of the model's predictive power.[4]

    • Action: Use the final pharmacophore model as a 3D query to screen the test set. The model should identify the known active compounds in the test set with high scores.

  • Decoy Set Screening:

    • Causality: The model must not only identify actives but also reject inactives. A decoy set consists of molecules that are physically similar to the actives (e.g., same molecular weight, logP) but are topologically distinct and presumed to be inactive.

    • Action: Screen a database of decoy molecules against the pharmacophore. A good model will give low scores to the vast majority of decoys.

  • Statistical Metric Calculation:

    • Causality: Qualitative assessment is insufficient. Quantitative metrics are required to benchmark the model's performance.

    • Action: Calculate key statistical parameters to evaluate the model's ability to distinguish between active compounds and decoys.

MetricDescriptionWhat a Good Value Means
Enrichment Factor (EF) Measures how many more active compounds are found in the top fraction (e.g., 1%) of a screened database compared to a random selection.A high EF value indicates the model is effective at prioritizing active compounds early in a screening campaign.[5]
Goodness of Hit (GH) Score A score ranging from 0 to 1 that incorporates the percentage of actives retrieved, the enrichment, and other factors.A GH score > 0.7 is generally considered to indicate a very good model.[16]
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of overall model quality.An AUC value of 1.0 represents a perfect model, while 0.5 represents a random selection. A good model should have an AUC > 0.7.[11]
Table 2. Key Statistical Metrics for Pharmacophore Model Validation.

Conclusion

Pharmacophore modeling, when executed with scientific rigor, is an indispensable tool in modern drug discovery.[4] The Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold serves as an ideal case study, demonstrating how a systematic approach—from initial scaffold analysis to detailed protocol execution and stringent validation—can yield a powerful predictive model. By following the principles of causality and self-validation outlined in this guide, researchers can confidently apply these workflows to accelerate the identification of novel, high-quality lead candidates for their biological targets of interest.

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Fiveable.
  • Yang, S. Y. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Liquids. [Link]

  • Structure-based Pharmacophore Modeling. Protheragen. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

  • Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. (2022). Frontiers in Pharmacology. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

  • Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers in Drug Discovery. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). PMC. [Link]

  • What is pharmacophore modeling and its applications?. (2025, May 21). Patsnap Synapse. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Sciforum. [Link]

  • Pharmacophore model validation using GH score method.. ResearchGate. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers. [Link]

  • (PDF) Pharmacophore modeling and its applications. (2022). ResearchGate. [Link]

  • Ligand-based pharmacophores. TeachOpenCADD. [Link]

  • (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Appretech Scientific Limited. [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). PubMed. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. (2018). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvent Engineering for Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Scaffolds

This Application Note provides a definitive technical guide for the solvent selection, synthesis, and functionalization of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one . This bicyclic scaffold is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the solvent selection, synthesis, and functionalization of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one . This bicyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a core for phosphodiesterase (PDE) inhibitors and GPCR ligands due to its rigid conformation and hydrogen-bonding capabilities.[1]

Executive Summary

The Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core presents a unique challenge in process chemistry: it combines a polar, hydrogen-bond-donating urea motif with a basic, protonatable secondary amine.[1] Successful manipulation of this scaffold requires a solvent system that balances the solubility of polar zwitterionic intermediates with the need to suppress polymerization and optimize reaction kinetics. This guide moves beyond generic "like-dissolves-like" rules to provide a mechanistic basis for solvent selection in cyclization and alkylation workflows.

Structural Analysis & Solvation Requirements

To select the correct solvent, one must first map the electrostatic potential of the molecule.

  • Bridgehead Nitrogen (N-4): Non-basic (amide-like character due to urea fusion).[1]

  • Urea Carbonyl (C-3): Strong Hydrogen Bond Acceptor (HBA).[1]

  • Imidazolidinone Nitrogen (N-2): Hydrogen Bond Donor (HBD).[1] pKa ~12-13 (acidic).[1]

  • Piperazine Nitrogen (N-7): Secondary amine.[1] Basic (pKa ~8-9).[1] Nucleophilic handle.[1]

The Solvation Paradox: The precursor, 2-(aminomethyl)piperazine , is highly water-soluble and hygroscopic.[1] The cyclized product is a rigid, polar solid with high lattice energy.[1]

  • Non-polar solvents (Toluene, Hexane): Fail to dissolve the precursor; lead to gumming.[1]

  • Protic solvents (MeOH, Water): Excellent solubility but can interfere with electrophilic cyclization reagents (e.g., CDI, Triphosgene) via solvolysis.[1]

  • Polar Aprotic solvents (DMF, DMSO): Good solubility but difficult workup (high boiling point).[1]

Table 1: Solvent Screening Matrix for Core Synthesis
Solvent ClassRepresentativeDielectric Const.[1] (

)
SuitabilityMechanistic Insight
Ether THF 7.5High Standard.[1] Solubilizes CDI; precipitates HCl salts.[1] Easy removal.
Chlorinated DCM 8.9Medium Good for triphosgene routes.[1] Poor solubility for polar precursors.[1]
Nitrile Acetonitrile 37.5High Excellent for salt forms.[1] Promotes

kinetics during alkylation.[1]
Green/Bio 2-MeTHF 6.2High Higher boiling point than THF; separates well from water during workup.[1]
Aqueous Water 80.1Special Only for pH-controlled biphasic reactions or "green" CDI protocols (see Protocol A).[1]

Strategic Synthesis Protocols

Protocol A: The "Green" Cyclization (CDI-Mediated)

Target: Synthesis of the core scaffold from 2-(aminomethyl)piperazine.[1] Challenge: Avoiding moisture sensitivity of CDI while maintaining precursor solubility.[1]

Mechanism:

  • Activation: CDI reacts with the sterically unhindered primary amine first.[1]

  • Cyclization: The bridgehead secondary amine attacks the acyl-imidazole intermediate.[1]

  • Solvent Logic: While CDI hydrolyzes in water, the reaction with amines is orders of magnitude faster (

    
    ).[1] Thus, a rapid addition in an aqueous/organic biphasic system or a homogeneous THF system is viable.[1]
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-(aminomethyl)piperazine (1.0 equiv) and THF (10 volumes). Note: If the precursor is a hydrochloride salt, add TEA (2.2 equiv) to liberate the free base.

  • Activation: Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise over 30 minutes. Critical: Exothermic CO2 release.[1][2] Ensure venting.

  • Reaction: Allow to warm to 25°C and stir for 4–6 hours.

    • Monitoring: TLC (10% MeOH in DCM, stain with Ninhydrin).[1] The starting material (primary amine) will disappear; the product (secondary amine) stains differently.[1]

  • Workup (Solvent Switch):

    • The product often precipitates from THF as the imidazole salt or free base.[1]

    • Option 1 (Precipitation): Cool to -10°C. Filter the white solid.[1] Wash with cold THF.

    • Option 2 (Extraction): Evaporate THF. Redissolve residue in 2-MeTHF (Green alternative to DCM). Wash with saturated

      
       (removes imidazole byproduct) and Brine.[1]
      
  • Purification: Recrystallization from Isopropanol (IPA) is highly effective for this scaffold.[1]

Protocol B: Regioselective N-Alkylation (Functionalization)

Target: Derivatization of the N-7 piperazine nitrogen.[1] Challenge: Preventing O-alkylation of the urea oxygen.[1]

Solvent Selection: Acetonitrile (ACN) is superior to DMF here.[1] ACN forms a "loose" solvation shell, enhancing the nucleophilicity of the N-7 amine while being non-basic enough to discourage deprotonation of the urea NH (pKa ~12), thus preventing O-alkylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (1.0 equiv) in Acetonitrile (15 volumes).

  • Base Selection: Add

    
      (1.5 equiv). Why? It is basic enough to scavenge acid formed during alkylation but too weak to deprotonate the urea NH.[1]
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.05 equiv) dropwise at Room Temperature.[1]

  • Heating: Heat to 60°C. Note: In ACN, the reaction is often 2x faster than in Toluene due to dipole stabilization of the transition state.[1]

  • Isolation: Filter inorganic salts hot. Cool filtrate to 0°C to crystallize the product.

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis flow and the critical decision points for solvent selection.

G Start Start: 2-(Aminomethyl)piperazine Solvent_Decision Solvent Decision Point Start->Solvent_Decision Reagent Reagent: CDI (1.1 eq) Reagent->Solvent_Decision Path_THF Route A: Anhydrous THF (Standard) Solvent_Decision->Path_THF High Yield Easy Workup Path_Water Route B: Water/Brine (Green/Biphasic) Solvent_Decision->Path_Water Eco-friendly Fast Kinetics Intermediate Intermediate: Acyl-Imidazole Path_THF->Intermediate Path_Water->Intermediate Cyclization Cyclization (Intramolecular) Intermediate->Cyclization Product Product: Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Cyclization->Product Func_Decision Functionalization? Product->Func_Decision Alkylation N-Alkylation (ACN, K2CO3) Func_Decision->Alkylation Yes Final Final Drug Candidate Alkylation->Final

Caption: Workflow for the synthesis and derivatization of the scaffold, highlighting the divergence in solvent choice for the cyclization step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Hydrolysis of CDI due to wet solvent.[1]Distill THF over Na/Benzophenone or use molecular sieves (3Å).[1] Ensure inert atmosphere (

).
Gumming/Oiling Out Product is too polar for the chosen solvent.[1]Switch from DCM to 2-MeTHF or add Isopropanol as a co-solvent during workup to induce crystallization.[1]
O-Alkylation Side Product Base was too strong (e.g., NaH, KOtBu).[1]Switch to weaker bases like

or

. Use ACN instead of DMF.
Incomplete Reaction Poor solubility of the zwitterionic precursor.[1]If using THF, add a catalytic amount of DMAP or switch to a THF/Water biphasic system with high-speed stirring.[1]

References

  • Stereocontrolled synthesis of bicyclic ureas. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • CDI Mediated Monoacylation of Symmetrical Diamines. Royal Society of Chemistry (Green Chemistry).[1] Available at: [Link][1]

  • Synthesis of urea derivatives from amines and CO2. Royal Society of Chemistry.[1][3] Available at: [Link][1]

  • Piperazine Solubility and Properties. DrugFuture.[1] Available at: [Link][1]

  • Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]octane Scaffold. National Institutes of Health (NIH).[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Derivatives

Welcome to our dedicated technical support center for the purification of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of bicyclic lactams. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target compounds with high purity and yield.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during your purification workflow, offering step-by-step solutions and the underlying scientific rationale.

Issue 1: Poor Separation of Target Compound from Starting Materials or Closely-Related Impurities via Flash Chromatography

Question: I am observing significant co-elution of my target hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative with unreacted starting materials and/or side products during flash column chromatography. How can I improve the resolution?

Answer: Poor separation in flash chromatography is a frequent challenge, particularly with polar heterocyclic compounds. The key is a systematic optimization of your chromatographic conditions.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Solvent System with TLC:

    • The Goal: Achieve a target retention factor (Rf) of 0.2-0.35 for your desired compound and maximize the difference in Rf (ΔRf) between your target and the impurities.[3]

    • Action: Systematically screen various solvent systems. For polar compounds like the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core, consider solvent mixtures such as dichloromethane/methanol or ethyl acetate/methanol.[4] If your compound is basic (amine-containing), adding a small percentage (0.5-1%) of a modifier like triethylamine or ammonium hydroxide to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.

    • Pro-Tip: The "rule of half" can be a useful guideline: if a compound has an Rf of 0.4 in a solvent system with X% of the polar solvent, its Rf will be approximately 0.2 in a system with X/2% of the polar solvent.[5]

  • Optimize Sample Loading:

    • The Problem: Column overloading is a primary cause of poor separation.[1]

    • Solution: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[1] For difficult separations, reduce the load to less than 1%.

    • Loading Technique: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of your column.[2][5]

  • Consider a Different Stationary Phase:

    • Rationale: If optimizing the mobile phase on standard silica gel is insufficient, the interaction between your compounds and the stationary phase may need to be altered.

    • Alternatives:

      • Alumina (basic or neutral): Can be effective for basic compounds that interact too strongly with acidic silica gel.

      • Reversed-phase (C18) silica: Ideal for highly polar or water-soluble compounds that are not retained on normal-phase silica.[2] Elution is performed with polar solvents like water, methanol, or acetonitrile.

Troubleshooting Flowchart for Poor Separation:

Start Poor Separation in Flash Chromatography TLC Re-evaluate Solvent System on TLC (Target Rf = 0.2-0.35, Maximize ΔRf) Start->TLC Step 1 Load Optimize Sample Loading (1-5% of Silica Mass, Consider Dry Loading) TLC->Load If still poor Success Improved Separation TLC->Success If successful Stationary Change Stationary Phase (Alumina, Reversed-Phase) Load->Stationary If still poor Load->Success If successful Stationary->Success Fail Separation Still Poor Stationary->Fail If still poor

Caption: Decision tree for troubleshooting poor chromatographic separation.

Issue 2: Low or No Recovery of Crystalline Product After Recrystallization

Question: I've attempted to purify my solid hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative by recrystallization, but I'm getting very low yields, or the compound won't crystallize at all. What should I do?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on selecting the right solvent system and controlling the crystallization conditions.

Step-by-Step Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • The Principle: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Screening Process: In parallel, test the solubility of a small amount of your crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof) at room temperature and upon heating.

    • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

  • Inducing Crystallization:

    • Problem: Your compound may be forming a supersaturated solution.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[1]

      • Reducing Solvent Volume: If too much solvent was used, carefully evaporate a portion of it and allow the solution to cool again.[1]

  • Maximizing Yield:

    • Problem: Significant amounts of your compound may remain in the mother liquor.

    • Solutions:

      • Lower Cooling Temperature: Cool the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[1]

      • Second Crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

Problem Possible Cause Solution
No crystals form Supersaturated solutionScratch the flask, add seed crystals, or reduce solvent volume.[1]
Compound is an oilTry a different solvent system; the compound may have a low melting point.
Low yield Too much solvent usedEvaporate some of the solvent and re-cool.[1]
Incomplete crystallizationCool the solution to a lower temperature (e.g., in an ice bath).[1]
Oily precipitate Solution cooled too quicklyReheat to dissolve, then allow to cool more slowly.
Solvent is too "poor"Add a small amount of a "good" solvent before cooling.

Table 1: Troubleshooting Common Recrystallization Issues.

Frequently Asked Questions (FAQs)

Q1: My hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivative is a racemic mixture. How can I separate the enantiomers?

A1: The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles.[6][7] For your compound, several chiral separation techniques are applicable:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method. You would need to screen various chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, with different mobile phases (often hexane/alcohol mixtures) to find a system that resolves the two enantiomers.[6][8]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, offering several advantages over HPLC, including faster separations, reduced solvent consumption (using supercritical CO₂ as the main mobile phase), and often complementary selectivity.[9][10][11][12] It is particularly well-suited for preparative scale purification.[12]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

Q2: What are some common impurities I should expect from the synthesis of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core?

A2: The impurities will depend on the specific synthetic route. However, common impurities in heterocyclic synthesis often include:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.[13]

  • Side-Products: Depending on the reagents and conditions, side reactions such as over-alkylation, hydrolysis of amide bonds, or formation of constitutional isomers can occur.

  • Reagents and Catalysts: Residual reagents or catalysts used in the reaction may be present in the crude product.

  • Degradation Products: The target compound may be unstable under the reaction or workup conditions, leading to the formation of degradation products.[13] It is advisable to monitor the stability of your compound to the purification conditions (e.g., by spotting a solution of the pure compound on a TLC plate with silica gel and observing if any new spots appear over time).[14]

Q3: Can I use a non-chromatographic method for a large-scale purification?

A3: Yes, for large-scale purification, non-chromatographic methods are often preferred due to cost and efficiency.

  • Recrystallization: As discussed, this is an excellent method for purifying solid compounds on a large scale if a suitable solvent system can be identified.

  • Crystallization-Induced Dynamic Resolution (CIDR): This is an advanced technique that combines crystallization with in-situ racemization (or epimerization) of the unwanted enantiomer or diastereomer.[15][16] If your synthetic route produces a mixture of stereoisomers and one can be induced to crystallize while the other remains in solution and can equilibrate to the crystallizing isomer, it's possible to obtain a high yield of a single, pure stereoisomer.[15][17] This can be a very efficient and elegant purification strategy.

Purification Strategy Decision Workflow:

Start Crude Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Mixture IsSolid Is the compound a solid? Start->IsSolid Recrystallization Attempt Recrystallization (Screen Solvents) IsSolid->Recrystallization Yes Flash Flash Chromatography (Normal or Reversed-Phase) IsSolid->Flash No / Oily Chiral Is chiral separation needed? Recrystallization->Chiral If pure but racemic Pure Pure Compound Recrystallization->Pure If achiral & pure Flash->Chiral If pure but racemic Flash->Pure If achiral & pure ChiralSFC Preparative Chiral SFC/HPLC Chiral->ChiralSFC Yes Diastereomeric Diastereomeric Salt Crystallization Chiral->Diastereomeric Yes (alternative) Chiral->Pure No ChiralSFC->Pure Diastereomeric->Pure

Caption: General workflow for selecting a purification strategy.

References

  • Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024, September 19).
  • BenchChem.
  • Royal Society of Chemistry.
  • Pharmaceutical Technology. (2008, November 1).
  • Wikipedia.
  • Organic Process Research & Development. (2007, May 1).
  • Sorbent Technologies, Inc. (2025, August 11).
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester.
  • Organic Syntheses. (2025, June 19).
  • Journal of Chromatographic Science. (2008, October 1).
  • EPFL. (2008, February 14).
  • University of Rochester, Department of Chemistry.
  • CymitQuimica. HEXAHYDROIMIDAZO[1,5-A]PYRAZIN-3(2H)-ONE HCL.
  • Sigma-Aldrich. Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride.
  • Journal of Pharmaceutical and Biomedical Analysis. (1999, March).
  • Encyclopedia of Chromatography.
  • The Journal of Organic Chemistry. (2004, June 11). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids.
  • Applied Microbiology and Biotechnology. (2020, December).
  • ChemBioChem. (2024, August 19). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine.
  • TSI Journals.
  • VTechWorks.
  • Wiley. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025, August 7). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.
  • Heterocyclic chemistry problems and solutions.
  • Chemical Papers. (1976). Hydrazones and their derivatives. II.
  • Chemosphere. (2024, September). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks.
  • Simson Pharma Limited. Pyrazinamide EP Impurity A.
  • Kinam Park.
  • Dana Bioscience. Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one 5g.
  • Pharmaffili
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • ResearchGate. (2018, February 2).
  • E-RESEARCHCO. (2019, January 18).

Sources

Optimization

Removing metal catalysts from Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one products

The "Chelation Trap": Why Standard Washes Fail Executive Summary: Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is not a passive bystander in your reaction mixture; it is a bidentate ligand . The structural core contains a ur...

Author: BenchChem Technical Support Team. Date: February 2026

The "Chelation Trap": Why Standard Washes Fail

Executive Summary: Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is not a passive bystander in your reaction mixture; it is a bidentate ligand . The structural core contains a urea carbonyl and a secondary amine (piperazine ring) that effectively compete with standard scavengers for metal binding.

When you observe persistent metal contamination (Pd, Ru, Rh) despite multiple washes, you are likely facing a thermodynamic equilibrium where the formation constant (


) of the Product-Metal Complex  is higher than that of your scavenger.
The Mechanism of Failure

Standard silica scavengers rely on surface accessibility. If your product forms a stable 5- or 6-membered chelate ring with the metal, the metal is sterically shielded from the scavenger's pores.

ChelationTrap Metal Free Metal (Pd/Ru) Product Hexahydroimidazo... (Ligand) Metal->Product Fast Kinetics Scavenger Silica Scavenger (Thiol/DMT) Metal->Scavenger Competition Complex Product-Metal Chelate (Stable) Product->Complex High Kf Waste Scavenger-Metal Complex Scavenger->Waste Removal Complex->Scavenger Slow Transfer (Steric Hindrance)

Figure 1: The Competitive Binding Landscape. The stability of the Product-Metal Chelate often prevents effective transfer to the scavenger.

Strategic Protocol Selection (Decision Matrix)

Do not blindly apply "universal" scavengers. Select your protocol based on the basicity of your specific derivative and the oxidation state of the metal.

Data Summary: Scavenger Efficacy vs. Metal State
Metal SpeciesPreferred LigandRecommended ScavengerpH Strategy
Pd(II), Pt(II) Thiol, ThioureaSiliaMetS® Thiol or Thiourea Acidic (pH 2-4)
Pd(0) Phosphine, DMTSiliaMetS® DMT (Dimercaptotriazine)Neutral
Ru, Rh Amine, ImidazoleSiliaMetS® Imidazole or TAAcOH Neutral/Basic
Cu, Zn, Fe Carboxylic AcidSiliaMetS® TAAcOH Basic (pH >7)

Detailed Experimental Protocols

Protocol A: The "pH-Switch" Scavenging (Best for Pd removal)

Theory: The Hexahydroimidazo-piperazine nitrogen is basic. By lowering the pH, you protonate this nitrogen (


), destroying its ability to bind the metal. The metal is released into solution, where a sulfur-based scavenger (which remains active at low pH) can capture it.

Step-by-Step:

  • Dissolution: Dissolve crude product in a polar solvent (MeOH, THF, or DMF). Avoid DCM if possible (poor solubility of protonated species).

  • Acidification: Add 1.0 - 2.0 equivalents of Acetic Acid or dilute HCl. Target pH 3-4.

    • Why? This protonates the piperazine amine, breaking the N-Metal bond.

  • Scavenger Addition: Add SiliaMetS® Thiol (4 equivalents relative to residual metal content, typically 5-10 wt% of product).

    • Note: Do NOT use amine-based scavengers (e.g., SiliaMetS® Diamine) in this step, as they will be protonated and deactivated.

  • Incubation: Stir at 50°C for 4 hours .

    • Why? Heat is required to overcome the activation energy of breaking the chelate.

  • Filtration: Filter hot through a Celite® pad or a 0.45 µm membrane.

  • Neutralization: Adjust filtrate pH back to neutral with NaHCO3 and isolate product.

Protocol B: Crystallization with "Sacrificial Ligands"

Theory: If scavenging fails, use a soluble ligand that binds the metal tighter than your product but remains in the mother liquor during crystallization.

Step-by-Step:

  • Selection: Choose a ligand: N-Acetylcysteine (NAC) or Thiourea .

  • Dissolution: Dissolve crude product in crystallization solvent (e.g., EtOH/Water).

  • Spiking: Add 5-10 mol% of the sacrificial ligand.

  • Heating: Reflux for 30 minutes to allow ligand exchange.

    • Mechanism:[1] [Product-Pd] + NAC

      
       Product + [NAC-Pd].
      
  • Cooling: Cool slowly to induce crystallization. The [NAC-Pd] complex is highly soluble and will remain in the supernatant.

  • Wash: Wash the filter cake copiously with cold solvent to remove surface mother liquor.

Troubleshooting & FAQs

Q1: I added the scavenger, but the Pd level barely dropped. Why?

A: You likely have a kinetic issue .

  • Diagnosis: The metal is buried deep within the product's crystal lattice or the chelate is too stable at room temperature.

  • Fix:

    • Increase Temperature: Run the scavenging at reflux.

    • Change Solvent: Switch to a solvent that swells the scavenger (THF or DMF) rather than shrinking it (Water/MeOH).

    • Switch Scavenger: If using Thiol, switch to SiliaMetS® DMT . DMT has a higher affinity for Pd(0) and hindered complexes.

Q2: My product yield decreased significantly after scavenging.

A: Non-specific binding is occurring.

  • Cause: Your product is basic (amine) and you used an acidic scavenger (like silica-supported carboxylic acid) or bare silica.

  • Fix: Use "End-capped" scavengers (e.g., SiliaMetS® Thiol is usually end-capped). Avoid sulfonic acid (SCX) scavengers unless you intend to catch-and-release the product.

Q3: The product is colored (grey/pink) even after passing elemental analysis (<10 ppm).

A: You have colloidal metal nanoparticles .

  • Explanation: ICP-MS detects total metal, but color comes from nanoparticles which might be below the ppm detection limit of your specific method or just potent chromophores.

  • Fix: Treat the solution with Activated Carbon (Darco® G-60) for 30 minutes at 50°C. Carbon is excellent at physically adsorbing nanoparticles that chemical scavengers miss.

Q4: Can I use these scavengers in the final crystallization step?

A: No. Never have solid scavenger present during crystallization. It will become an inclusion in your crystal lattice. Always filter the scavenger before concentrating for crystallization.

Regulatory Context (ICH Q3D)

Ensure your target limits align with the route of administration. For Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives (often oral drugs):

Table: Permitted Daily Exposure (PDE) for Common Catalysts

Element Class Oral PDE (µ g/day ) Concentration Limit (10g daily dose)
Palladium (Pd) 2B 100 10 ppm
Ruthenium (Ru) 2B 100 10 ppm
Platinum (Pt) 2B 100 10 ppm

| Copper (Cu) | 3 | 3000 | 300 ppm |[2]

Source: ICH Q3D(R2) Guideline for Elemental Impurities [1].

Workflow Visualization

Workflow Start Crude Product (>500 ppm Metal) Check Is Product Basic? (Contains Amines) Start->Check AcidWash Protocol A: Acidic Scavenging (pH 3-4 + Thiol) Check->AcidWash Yes NeutralWash Protocol Standard: SiliaMetS DMT @ 50°C Check->NeutralWash No Filter Filtration (0.45 µm) AcidWash->Filter NeutralWash->Filter Analyze ICP-MS Analysis Filter->Analyze Pass Proceed to Crystallization Analyze->Pass <10 ppm Fail Fail (>10 ppm) Analyze->Fail >10 ppm Rescue Protocol B: Crystallization with Sacrificial Ligand (NAC) Fail->Rescue Rescue->Pass

Figure 2: Integrated Metal Removal Workflow. Note the divergence based on product basicity.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[3] (2022). Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide.[4] (2024). Link

  • Biotage. How to Remove Palladium in Three Easy Steps. (2023).[1] Link

  • Magano, J., & Dunetz, J. R. Large-Scale Preparations of Imidazo[1,5-a]pyrazines. Organic Process Research & Development.[5] (2012). (Contextual grounding for scaffold synthesis).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one

Topic: 1H NMR Spectral Interpretation of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Content Type: Technical Comparison Guide Executive Summary Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a bicyclic urea scaffold increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Interpretation of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Content Type: Technical Comparison Guide

Executive Summary

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a bicyclic urea scaffold increasingly utilized in peptidomimetics and kinase inhibitors (e.g., BRD9 inhibitors). Its rigid bicyclic core presents unique spectral challenges, specifically the overlap of diastereotopic methylene protons and the solvent-dependent behavior of the urea NH.

This guide compares the Standard Routine Protocol (CDCl₃) against the Optimized Structural Elucidation Protocol (DMSO-d₆ + 2D NMR) . While CDCl₃ is common for rapid screening, experimental evidence confirms that DMSO-d₆ is required for accurate stereochemical assignment and resolution of the diagnostic urea proton.

Part 1: Structural Context & The Analytical Challenge

The molecule consists of a piperazine ring fused to an imidazolidinone ring. The critical stereochemical feature is the ring fusion at C-8a and N-4 .

  • Conformational Locking: The fusion creates a rigid system. Unlike flexible linear ureas, the bridgehead proton (H-8a) and the adjacent methylene protons are locked in specific spatial orientations.

  • The Challenge: In standard non-polar solvents, the urea NH (H-2) undergoes rapid exchange, leading to peak broadening that obscures scalar coupling to H-1, preventing the determination of the H-1/H-2 connectivity.

Core Numbering Scheme
  • N-2: Urea Nitrogen (Protonated)

  • C-3: Carbonyl (Urea C=O)

  • N-4: Bridgehead Nitrogen (Tertiary)

  • C-8a: Bridgehead Methine

  • N-7: Secondary Amine (Piperazine NH)

Part 2: Comparative Methodology (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it dictates the visibility of the spin systems.

Table 1: Comparative Spectral Performance
FeatureMethod A: Standard (CDCl₃) Method B: Optimized (DMSO-d₆) Scientific Rationale
Urea NH (H-2) Broad singlet or invisible (5.0–6.0 ppm).Sharp doublet/singlet (7.5–8.2 ppm).DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH orientation.
Bridgehead (H-8a) Multiplet, often overlapped (3.8–4.2 ppm).Distinct multiplet (3.9–4.3 ppm).Polar solvent separates the methine from the N-CH₂ clusters.
Coupling Resolution Poor (Line broadening).High (Sharp lines).Reduced exchange rates allow observation of small J values (e.g., W-couplings).
Stereochem Determination Difficult (NOE weak due to tumbling).Excellent (Strong NOE).Viscosity of DMSO aids NOE buildup; distinct NH allows N-H to C-H correlation.

Recommendation: Method B (DMSO-d₆) is the mandatory standard for full characterization. Method A should only be used for crude purity checks.

Part 3: Detailed Spectral Assignment (Optimized Protocol)

The following data represents the characteristic chemical shifts (


) and coupling patterns observed in DMSO-d₆ at 500 MHz.
1. The Diagnostic Region (Downfield)
  • 
     7.80 – 8.20 ppm (1H, s/br d, H-2):  The urea NH.
    
    • Interpretation: If this signal is a doublet, it indicates slow exchange and coupling to one of the H-1 protons.

    • Validation: Add D₂O.[1] This signal must disappear immediately.

2. The Bridgehead & Fusion (Mid-field)
  • 
     3.90 – 4.30 ppm (1H, dd or m, H-8a):  The bridgehead methine.
    
    • Mechanism:[2][3] Deshielded by both the urea nitrogen (N-2) and the bridgehead nitrogen (N-4).

    • Stereochemistry: In cis-fused systems, H-8a typically shows a specific NOE correlation to the inner protons of the piperazine ring.

3. The Diastereotopic Methylenes (Upfield)
  • 
     3.40 – 3.60 ppm (1H, t/dd, H-1a):  Adjacent to Urea N.
    
  • 
     2.80 – 3.10 ppm (1H, dd, H-1b):  Adjacent to Urea N.
    
    • Note: These protons are chemically equivalent in the 2D structure but magnetically non-equivalent due to the chiral center at C-8a. The difference in chemical shift (

      
      ) between H-1a and H-1b is a marker of ring rigidity.
      
  • 
     2.40 – 2.80 ppm (Multiplets, H-5, H-6, H-8):  Piperazine ring protons.
    
    • Complexity: These often appear as complex roofing multiplets. High-field (600 MHz+) is required to resolve the geminal couplings (

      
       Hz) from the vicinal couplings (
      
      
      
      Hz eq-ax /
      
      
      Hz ax-ax).
Part 4: Experimental Workflow & Logic

To ensure scientific integrity, the assignment must follow a self-validating logic path. We do not guess; we correlate.

Diagram 1: Structural Elucidation Logic Flow

The following diagram illustrates the decision tree for assigning the stereochemistry (Cis vs. Trans fusion) using the recommended DMSO-d₆ protocol.

G Start Sample Preparation (10mg in 0.6mL DMSO-d6) Step1 1D 1H NMR Acquisition (Check NH Integrity) Start->Step1 Decision Is NH Sharp? Step1->Decision Action_Bad Dry Sample / New Solvent (Remove trace H2O/Acid) Decision->Action_Bad No (Broad) Step2 COSY Spectrum (Trace Spin Systems) Decision->Step2 Yes Action_Bad->Step1 Step3 HSQC (Edited) (Separate CH/CH2) Step2->Step3 Step4 NOESY / ROESY (Spatial Correlations) Step3->Step4 Result_Cis Correlation: H-8a <-> H-1(ax) (Cis-Fusion Confirmed) Step4->Result_Cis Result_Trans No Correlation: H-8a <-> H-1(ax) (Trans-Fusion Confirmed) Step4->Result_Trans

Caption: Logical workflow for definitive stereochemical assignment. The integrity of the NH signal is the "Go/No-Go" gate for advanced 2D analysis.

Part 5: Stereochemical Validation (NOE Analysis)

The most critical aspect of interpreting this scaffold is determining the ring fusion geometry. The cis-fused isomer is generally thermodynamically favored in syntheses derived from diamines, but trans isomers can form.

Protocol for NOE Assignment:

  • Target: Irradiate/Select the Bridgehead Methine (H-8a).

  • Observation:

    • Cis-Fusion: Strong NOE enhancement to the axial proton of C-1 and the axial proton of C-8.

    • Trans-Fusion: H-8a is typically anti-periplanar to the bridgehead lone pair, resulting in different NOE patterns (often weaker intra-ring correlations).

Diagram 2: Key NOE Correlations (Cis-Isomer)

This diagram visualizes the spatial proximity required for a positive NOESY signal in the cis-fused conformation.

NOE H8a H-8a (Bridge) H1ax H-1 (Axial) H8a->H1ax Strong NOE H8ax H-8 (Axial) H8a->H8ax Medium NOE NH2 NH-2 (Urea) H8a->NH2 Weak (Distal) Label Spatial Proximity (Cis-Fused)

Caption: Diagnostic NOE correlations. The interaction between H-8a and the axial protons of the adjacent methylenes confirms the cis-geometry.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Gao, M., et al. (2019). "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry, 27(8), 1628-1638. Link (Source for substituted scaffold NMR data).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[4] (Protocol for NOE analysis in rigid systems).

  • Mobli, M., & King, G. F. (2010). "NMR methods for determining disulfide-bond connectivity." Toxicon, 56(7), 849-854. (Methodology for solvent exchange effects on amide protons).

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural integrity under analytical conditions is paramount. Mass spectrometry (MS) stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural integrity under analytical conditions is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation patterns of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, a bicyclic heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data, offering a comparative guide to the intrinsic stability of the molecule's various bonds under common ionization conditions. By understanding the causality behind fragmentation pathways, researchers can more accurately interpret spectral data, identify metabolites, and characterize novel chemical entities. The insights presented herein are grounded in established principles of mass spectrometry and draw parallels from the fragmentation behavior of structurally related piperazine and cyclic dipeptide scaffolds.

The Structural Landscape of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one possesses a fused bicyclic system containing both a piperazine and an imidazolidinone ring. The presence of multiple nitrogen atoms, a carbonyl group, and various C-N and C-C bonds of differing stability creates a rich tapestry for potential fragmentation. The molecular weight of the hydrochloride salt is 177.63 g/mol , with the free base having a molecular weight of 141.18 g/mol [1]. Our discussion will focus on the fragmentation of the protonated molecule, [M+H]⁺, typically observed in electrospray ionization (ESI) mass spectrometry.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of protonated molecules in the gas phase, induced by collision-induced dissociation (CID), is not a random process. It is governed by the relative stability of the resulting fragment ions and neutral losses. For Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, we can anticipate several competing fragmentation pathways. The most common ionization techniques for such molecules are ESI and atmospheric pressure chemical ionization (APCI), which typically produce even-electron ions like [M+H]⁺[2]. Subsequent tandem mass spectrometry (MS/MS) experiments are then required to induce and analyze fragmentation[2][3].

Pathway A: Cleavage of the Piperazine Ring

The piperazine ring is a common motif in many bioactive molecules, and its fragmentation has been a subject of study[4][5][6]. Cleavage of the C-N bonds within the piperazine ring is a characteristic fragmentation pathway[4]. For our target molecule, several cleavages are possible.

Workflow for Predicting Fragmentation Pathways

G cluster_mol Protonated Precursor Ion cluster_pathways Primary Fragmentation Pathways cluster_fragments Resulting Fragment Ions mol Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one [M+H]⁺ pathA Pathway A: Piperazine Ring Cleavage mol->pathA pathB Pathway B: Imidazolidinone Ring Opening mol->pathB pathC Pathway C: Loss of Small Neutral Molecules mol->pathC fragA1 Fragment A1 pathA->fragA1 fragA2 Fragment A2 pathA->fragA2 fragB1 Fragment B1 pathB->fragB1 fragC1 Fragment C1 (e.g., [M+H-CO]⁺) pathC->fragC1

Caption: A logical workflow for predicting the major fragmentation pathways of the protonated Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one.

One probable cleavage would involve the breaking of the C6-N5 and C8a-N1 bonds, leading to the opening of the six-membered ring. Subsequent rearrangements can lead to the formation of stable, smaller charged fragments. For instance, a common fragmentation in piperazine-containing compounds is the formation of characteristic ions at m/z 70 and m/z 56[4].

Pathway B: Opening of the Imidazolidinone Ring

The imidazolidinone ring, containing an amide bond, presents another likely site for fragmentation. Amide bonds are known to cleave under CID conditions[7]. The initial step would be the cleavage of the N2-C3 or C3-N4 bond. This would be followed by a cascade of bond cleavages. For cyclic dipeptides, which have a related diketopiperazine structure, a common fragmentation is the loss of HCONH2 (45 Da)[8]. While our molecule is not a traditional cyclic dipeptide, the underlying principles of amide fragmentation are applicable.

Pathway C: Loss of Small Neutral Molecules

The loss of small, stable neutral molecules is a thermodynamically favorable process that is frequently observed in mass spectrometry. For Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, the most probable neutral loss is carbon monoxide (CO) from the carbonyl group, resulting in a fragment ion of [M+H-28]⁺. This type of fragmentation is common for compounds containing a carbonyl moiety.

Comparative Data Summary

To provide a clearer picture of the expected fragmentation, the table below summarizes the predicted key fragmentation pathways and the resulting m/z values for the major fragment ions.

Fragmentation Pathway Description of Cleavage Neutral Loss (Da) Predicted Fragment Ion (m/z) Supporting Rationale
Pathway A Piperazine Ring CleavageVariese.g., 70, 56Characteristic fragmentation of piperazine analogues[4].
Pathway B Imidazolidinone Ring OpeningHCONH2 (45)96Analogous to fragmentation of cyclic dipeptides[8].
Pathway C Loss of Carbon MonoxideCO (28)113Common fragmentation for carbonyl-containing compounds.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify these predicted fragmentation patterns, the following protocol for LC-MS/MS analysis is recommended.

Sample Preparation
  • Dissolution: Dissolve the Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 µg/mL.

  • Acidification: To promote protonation for positive ion mode ESI, add 0.1% formic acid to the final solution[4][9].

Liquid Chromatography (LC) Parameters
  • Column: A C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 µm particle size) is suitable for separation[4].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • MS1 Scan Range: m/z 50-250.

  • MS/MS Experiments: Perform product ion scans on the protonated precursor ion ([M+H]⁺).

  • Collision Energy: Ramping the collision energy (e.g., 10-40 eV) will provide a comprehensive fragmentation spectrum.

Experimental Workflow for LC-MS/MS Analysis

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one , a critical bicyclic scaffold in medicinal chemistry. Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one , a critical bicyclic scaffold in medicinal chemistry.

Executive Summary & Structural Significance[2][3]

Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (CAS: 1376340-66-7 for HCl salt) represents a privileged bicyclic scaffold featuring a fused piperazine-imidazolidinone core. In drug discovery, this moiety is frequently utilized as a conformationally restricted peptidomimetic, particularly in the design of kinase inhibitors and GPCR ligands.[1]

For the analytical scientist, the primary challenge is distinguishing this fused bicyclic urea from its monocyclic precursors (piperazines) and open-chain urea analogs.[1] This guide delineates the diagnostic vibrational modes that confirm the successful formation of the fused ring system.

Structural Logic

The molecule consists of two fused saturated rings:[1]

  • Ring A (Imidazolidin-2-one): A 5-membered cyclic urea. The ring strain inherent in this system shifts the carbonyl stretching frequency to higher wavenumbers compared to acyclic ureas.[1]

  • Ring B (Piperazine): A 6-membered saturated ring containing a secondary amine (unless substituted), contributing N-H stretching and bending modes that overlap but are distinct from the urea amide.[1]

Characteristic IR Peaks: The Diagnostic Fingerprint

The following data characterizes the spectral signature of the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one core. Values are based on standard solid-phase (KBr/ATR) measurements.

Table 1: Critical Vibrational Modes
Functional GroupWavenumber (

)
IntensityAssignment & Diagnostic Value
C=O Stretch 1700 – 1735 StrongPrimary Diagnostic. The cyclic urea carbonyl appears at a higher frequency than acyclic ureas (~1660

) due to ring strain in the 5-membered fused system.[1]
N-H Stretch (Urea) 3200 – 3400 Medium/BroadStretching of the amide N-H at position 2.[1] Broadening occurs due to hydrogen bonding in solid state.[1]
N-H Stretch (Amine) 3300 – 3500 Weak/SharpSecondary amine N-H on the pyrazine ring.[1] Often appears as a shoulder or distinct sharp peak superimposed on the broader amide band.[1]
C-N Stretch 1400 – 1480 MediumMixed mode involving the C-N bonds of the urea and the bridgehead nitrogen.[1]
C-H Scissoring 1440 – 1460 MediumCharacteristic methylene (-CH2-) deformation from the piperazine ring.

Expert Insight: In the hydrochloride salt form (CAS 1376340-66-7), expect a broad, intense ammonium band (


) spanning 2500–3000 

, which may obscure the C-H stretching region.[1] The Carbonyl peak at ~1710

remains the most reliable anchor for identification.[1]

Comparative Analysis: Product vs. Alternatives

To validate the synthesis of the scaffold, one must differentiate it from starting materials and structural analogs.[1]

Table 2: Comparative IR Performance
FeatureTarget Scaffold (Fused Bicyclic)Alternative A: Piperazine (Precursor)Alternative B: Acyclic Urea (Open Chain)
Carbonyl (C=O) Present (~1710

)
Absent Present (~1660

)
N-H Region Mixed Amide/AmineAmine only (Sharp, ~3300)Amide doublet (

)
Ring Strain High (Shifts C=O up)Low (Chair conformation)None
Fingerprint Complex (Rigid skeleton)SimpleSimple
Diagram 1: Structural Differentiation Logic

IR_Comparison Start Unknown Sample Spectrum CheckCO Check 1600-1750 cm⁻¹ Region Start->CheckCO NoCO No Peak CheckCO->NoCO Absent HasCO Strong Peak Present CheckCO->HasCO Present Piperazine Result: Piperazine / Diamine Precursor (Synthesis Failed) NoCO->Piperazine CheckFreq Check Frequency HasCO->CheckFreq Acyclic Result: Acyclic Urea / Ring Opening (~1660 cm⁻¹) CheckFreq->Acyclic < 1690 cm⁻¹ Target Result: Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (1700-1735 cm⁻¹) CheckFreq->Target > 1700 cm⁻¹

Caption: Decision tree for distinguishing the target bicyclic urea from common synthetic impurities using IR carbonyl shifts.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and accurate assignment, follow this established protocol.

A. Sample Preparation[1][4]
  • Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference in the N-H region.[1]

  • Crystal Form: Ensure the sample is dry. The hydrochloride salt is hygroscopic; absorbed water will create a broad O-H band at 3400

    
     that masks the N-H stretch.[1]
    
B. Validation Workflow
  • Background Scan: Run an air background (32 scans).[1]

  • Sample Scan: Place ~5 mg of solid on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.[1]

  • Normalization: Normalize the C=O peak to 1.0 absorbance units.

  • Criteria Check:

    • Pass: Distinct peak at >1700

      
       AND absence of nitrile (2200 
      
      
      
      ) or unreacted isocyanate (2270
      
      
      ) if used in synthesis.[1]
    • Fail: Peak at 1650

      
       (indicates hydrolysis to open chain) or no Carbonyl.[1]
      
Diagram 2: Vibrational Mode Correlation

Vibrational_Modes Core Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one CO C=O (Pos 3) Core->CO NH_Urea N-H (Pos 2) Core->NH_Urea NH_Amine N-H (Piperazine) Core->NH_Amine Skeleton Fused Skeleton Core->Skeleton Freq_CO 1700-1735 cm⁻¹ (Ring Strain Effect) CO->Freq_CO Freq_NH 3200-3500 cm⁻¹ (H-Bonding Sensitive) NH_Urea->Freq_NH NH_Amine->Freq_NH Freq_FP 1400-1500 cm⁻¹ (C-N / C-H Mix) Skeleton->Freq_FP

Caption: Correlation between structural moieties of the scaffold and their corresponding IR spectral regions.

References

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Cyclic Ureas and Related Compounds. National Institute of Standards and Technology.[2] Retrieved from [Link][1]

  • Doc Brown's Chemistry. (2025).[1][3][4] Interpretation of the Infrared Spectrum of Urea and Cyclic Analogs. Retrieved from [Link]

  • PubChem. (2023).[1] Imidazo[1,5-a]pyrazine Derivatives: Physical Properties. National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one
Reactant of Route 2
Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one
© Copyright 2026 BenchChem. All Rights Reserved.